7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one
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Overview
Description
7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a methoxy group at the 7th position, a methyl group at the 4th position, and a morpholinyl group at the 3rd position, contributing to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 7th position using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Introduction of the Methyl Group: The methyl group at the 4th position can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Morpholinyl Group: The morpholinyl group can be introduced through nucleophilic substitution of a suitable leaving group (e.g., a halide) at the 3rd position with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer properties, it may interfere with cell signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: Lacks the morpholinyl group but shares the methoxy and methyl substitutions.
4-Methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one: Lacks the methoxy group but has the morpholinyl and methyl substitutions.
7-Methoxy-3-(morpholin-4-yl)-2H-1-benzopyran-2-one: Lacks the methyl group but has the methoxy and morpholinyl substitutions.
Uniqueness
7-Methoxy-4-methyl-3-(morpholin-4-yl)-2H-1-benzopyran-2-one is unique due to the combination of its methoxy, methyl, and morpholinyl groups, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
876860-67-2 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
7-methoxy-4-methyl-3-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C15H17NO4/c1-10-12-4-3-11(18-2)9-13(12)20-15(17)14(10)16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
NVTBVFSLGYVYIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
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